molecular formula C17H13F3N2O4S B13428266 Ethyl 2,4-dioxo-4-(2-thienyl)-3-{2-[2-(trifluoromethyl)phenyl]hydrazono}butanoate

Ethyl 2,4-dioxo-4-(2-thienyl)-3-{2-[2-(trifluoromethyl)phenyl]hydrazono}butanoate

Cat. No.: B13428266
M. Wt: 398.4 g/mol
InChI Key: CAOYLQVEZXWNKZ-QNAYDJAISA-N
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Description

Ethyl 2,4-dioxo-4-(2-thienyl)-3-{2-[2-(trifluoromethyl)phenyl]hydrazono}butanoate is a complex organic compound with a unique structure that includes a thienyl group, a trifluoromethylphenyl group, and a hydrazono group

Preparation Methods

The synthesis of Ethyl 2,4-dioxo-4-(2-thienyl)-3-{2-[2-(trifluoromethyl)phenyl]hydrazono}butanoate typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:

    Formation of the thienyl intermediate: This involves the reaction of thiophene with appropriate reagents to introduce the desired functional groups.

    Introduction of the trifluoromethylphenyl group: This step involves the reaction of the intermediate with a trifluoromethylphenyl reagent under specific conditions.

    Formation of the hydrazono group: This involves the reaction of the intermediate with hydrazine or a hydrazine derivative.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

Ethyl 2,4-dioxo-4-(2-thienyl)-3-{2-[2-(trifluoromethyl)phenyl]hydrazono}butanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2,4-dioxo-4-(2-thienyl)-3-{2-[2-(trifluoromethyl)phenyl]hydrazono}butanoate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2,4-dioxo-4-(2-thienyl)-3-{2-[2-(trifluoromethyl)phenyl]hydrazono}butanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Ethyl 2,4-dioxo-4-(2-thienyl)-3-{2-[2-(trifluoromethyl)phenyl]hydrazono}butanoate can be compared with similar compounds such as:

    Ethyl 2,4-dioxo-4-(p-tolyl)butanoate: This compound has a similar structure but with a p-tolyl group instead of a thienyl group.

    Ethyl 4-phenyl-2,4-dioxobutanoate: This compound has a phenyl group instead of a thienyl group.

    Ethyl 4-oxo-4-(2-(1-(2-thienyl)ethylidene)hydrazino)butanoate: This compound has a similar hydrazino group but with different substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H13F3N2O4S

Molecular Weight

398.4 g/mol

IUPAC Name

ethyl (E)-2-hydroxy-4-oxo-4-thiophen-2-yl-3-[[2-(trifluoromethyl)phenyl]diazenyl]but-2-enoate

InChI

InChI=1S/C17H13F3N2O4S/c1-2-26-16(25)15(24)13(14(23)12-8-5-9-27-12)22-21-11-7-4-3-6-10(11)17(18,19)20/h3-9,24H,2H2,1H3/b15-13+,22-21?

InChI Key

CAOYLQVEZXWNKZ-QNAYDJAISA-N

Isomeric SMILES

CCOC(=O)/C(=C(/C(=O)C1=CC=CS1)\N=NC2=CC=CC=C2C(F)(F)F)/O

Canonical SMILES

CCOC(=O)C(=C(C(=O)C1=CC=CS1)N=NC2=CC=CC=C2C(F)(F)F)O

Origin of Product

United States

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